molecular formula C13H10N2O3 B072794 2-Amino-2'-nitrobenzophenone CAS No. 1444-72-0

2-Amino-2'-nitrobenzophenone

Cat. No. B072794
CAS RN: 1444-72-0
M. Wt: 242.23 g/mol
InChI Key: PMBOBOCOXFKIAG-UHFFFAOYSA-N
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Description

2-Amino-2’-nitrobenzophenone is an analytical reference standard categorized as a precursor in the synthesis of benzodiazepines . It is used in the determination of nitrazepam in serum by gas-liquid chromatography and in second-harmonic generation in aromatic organic compounds .


Synthesis Analysis

2-Amino-5-nitrobenzophenone was synthesized using 2-amino-5-nitrobenzophenone (Aldrich) and picric acid (Qualigens) in the molar ratio of 1:1 . Single crystals of 2-amino-5-nitrobenzophenonium picrate (ANBP) were grown by slow evaporation solution growth technique from a mixed solvent system ethanol–chloroform–acetic acid (1:1:1, v/v) .


Molecular Structure Analysis

The molecular formula of 2-Amino-2’-nitrobenzophenone is C13H10N2O3 . The 1H and 13C signals of the grown crystal are identified by the nuclear magnetic resonance analyses .


Chemical Reactions Analysis

2-Amino-5-nitrobenzophenone was used in the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, which is an anti-malarial agent .


Physical And Chemical Properties Analysis

2-Amino-2’-nitrobenzophenone is a yellow solid with a melting point of 166-168 °C (lit.) . It has a molecular weight of 242.23 . It is slightly soluble in Chloroform, DMSO, and Methanol when heated .

Scientific Research Applications

  • Phosphorescence Analysis : 2-Amino-5-nitrobenzophenone (ANB) shows intense phosphorescence in ethanol glasses at liquid nitrogen temperature, which is used to determine ANB contamination in nitrazepam (Hornyák & Székelyhidi, 1980).

  • Structural Analysis : The structure of 2-Amino-5-nitrobenzophenone has been determined through crystallography, providing valuable insights into its polymorphic forms (Cox et al., 1998).

  • Spectroscopy and Computational Analysis : Studies using vibrational spectroscopy, Hartree-Fock (HF), and Density Functional Theory (DFT) have been conducted on 2-Amino-5-nitrobenzophenone, focusing on its molecular geometry, vibrational frequencies, and electronic properties (Balachandran et al., 2014).

  • Organic Synthesis : This compound has been involved in the preparation of various organic acid-base adducts, showcasing its role in hydrogen bonding and crystal formation (Jin & Wang, 2013).

  • Electrochemical Studies : Electrochemical reduction of 2-Amino-5-nitrobenzophenone and its derivatives has been studied, providing insights into the reduction mechanisms and the effects of substituents (Richter et al., 1990).

  • Organotin Compound Synthesis : It has been used in the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for applications in organic light emitting diodes (García-López et al., 2014).

  • Chiral Synthesis : Proline-derived Ni(II) complexes of glycine have been synthesized using 2-Amino-5-nitrobenzophenone derivatives, showcasing its utility in asymmetric synthesis of alpha-amino acids (Ueki et al., 2003).

Safety And Hazards

2-Amino-2’-nitrobenzophenone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

(2-aminophenyl)-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBOBOCOXFKIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-nitrobenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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